![molecular formula C15H18ClN3O2S B2928731 1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one CAS No. 1795088-65-1](/img/structure/B2928731.png)
1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one
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Overview
Description
1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one, also known as CPTI, is a chemical compound used in scientific research. It belongs to the class of thiazepane derivatives, which have shown promising results in various studies.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research into compounds with similar chemical structures to 1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one has highlighted their potential in combating microbial infections. For instance, studies on derivatives like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride have shown significant antibacterial activity, specifically targeting anaerobic bacteria through a mechanism that involves bioreduction by bacterial proteins, suggesting potential applications in developing treatments for infections caused by anaerobic bacteria (Dickens et al., 1991). Similarly, imidazole analogues of fluoxetine demonstrated potent anti-Candida effects, significantly outperforming traditional antifungal agents like miconazole, indicating potential use in antifungal therapies (Silvestri et al., 2004).
Antiviral and Antiprotozoal Effects
Compounds structurally related to 1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one have shown promising results in antiviral and antiprotozoal research. For instance, the synthesis of imidazo[1,2-b][1,3,4]thiadiazole derivatives from carbohydrates and their subsequent testing against Junín virus highlighted the potential of such compounds in antiviral applications, particularly against hemorrhagic fever viruses, with certain derivatives showing micromolar concentration effectiveness (Fascio et al., 2019). Another study on lowering the pKa of a bisimidazoline lead with halogen atoms demonstrated improved activity and selectivity against Trypanosoma brucei in vitro, suggesting a role in the treatment of trypanosomiasis (Martínez et al., 2015).
Antimicrobial and Anthelmintic Activities
Exploration into the antimicrobial and anthelmintic potential of related compounds has also been fruitful. For example, the synthesis of new 3-chlorobenzothiophene-2-carbonylchloride derivatives and their evaluation revealed significant antimicrobial and anthelmintic activities, offering a foundation for developing new treatments for infections and parasitic worms (Naganagowda & Padmashali, 2010).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit enterovirus 71 and coxsackievirus a16 . These viruses are known to cause hand, foot, and mouth disease .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against both enterovirus 71 and coxsackievirus a16 . This suggests that the compound may interact with these viruses in a way that inhibits their ability to infect host cells.
Result of Action
Similar compounds have shown considerable inhibition against both enterovirus 71 and coxsackievirus a16 in plaque reduction inhibitory assay with no cytotoxicity .
properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c16-12-4-2-1-3-11(12)13-5-7-18(9-10-22-13)15(21)19-8-6-17-14(19)20/h1-4,13H,5-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNMIGHBYRBGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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